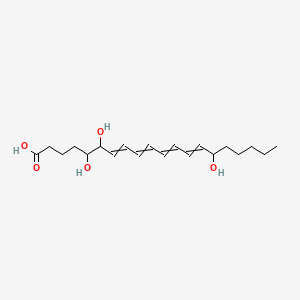

lipoxin-A4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lipoxin-A4 is a bioactive lipid mediator derived from arachidonic acid. It is known for its potent anti-inflammatory and immunomodulatory properties. This compound plays a crucial role in resolving inflammation by promoting the clearance of apoptotic cells and regulating the behavior of various immune cells, including neutrophils and macrophages .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lipoxin-A4 is synthesized through the sequential metabolism of arachidonic acid by lipoxygenase enzymes. The primary enzymes involved are 5-lipoxygenase and either 12-lipoxygenase or 15-lipoxygenase. The process involves the formation of intermediate hydroperoxides, which are then converted to this compound through a series of enzymatic reactions .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant lipoxygenase enzymes to catalyze the conversion of arachidonic acid to this compound. This method ensures high yield and purity of the compound, making it suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: Lipoxin-A4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of lipoxygenase enzymes.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions include various epimers and analogs of this compound, which exhibit different biological activities and stability profiles .

Aplicaciones Científicas De Investigación

Lipoxin-A4 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study lipid mediator biosynthesis and metabolism.

Biology: It is used to investigate the mechanisms of inflammation resolution and immune cell regulation.

Medicine: this compound has therapeutic potential in treating inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases. .

Mecanismo De Acción

Lipoxin-A4 exerts its effects by binding to specific receptors on the surface of immune cells, such as the ALX/FPR2 receptor. This binding triggers a cascade of signaling events that lead to the inhibition of pro-inflammatory cytokine production, promotion of apoptotic cell clearance, and regulation of immune cell behavior. Key molecular targets and pathways involved include nuclear factor κB, activator protein-1, and peroxisome proliferator-activated receptor γ .

Comparación Con Compuestos Similares

Lipoxin-A4 is part of a family of lipid mediators known as lipoxins. Similar compounds include:

Lipoxin-B4: Another member of the lipoxin family with similar anti-inflammatory properties.

15-epi-Lipoxin-A4: An epimer of this compound with enhanced stability and anti-inflammatory activity.

Resolvins: Lipid mediators derived from omega-3 fatty acids with potent anti-inflammatory and pro-resolving properties.

Maresins: Specialized pro-resolving mediators involved in tissue repair and inflammation resolution

This compound is unique in its ability to modulate a wide range of immune responses and promote the resolution of inflammation, making it a valuable compound for therapeutic applications.

Propiedades

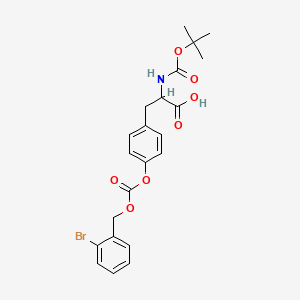

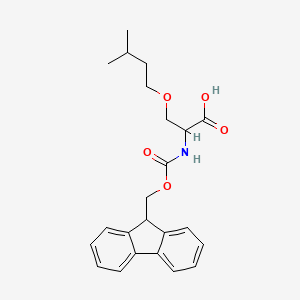

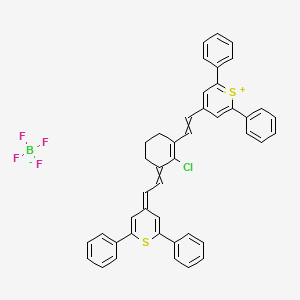

IUPAC Name |

5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)

![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)

![[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13392712.png)

![Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13392722.png)